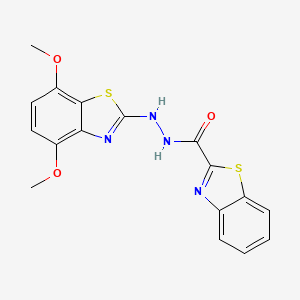

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Description

N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S2/c1-23-10-7-8-11(24-2)14-13(10)19-17(26-14)21-20-15(22)16-18-9-5-3-4-6-12(9)25-16/h3-8H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYDNYGRFDGWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Aniline Precursor Selection

The 4,7-dimethoxy substitution pattern requires careful selection of starting materials. As demonstrated in dimethoxybenzothiazole syntheses, 3,5-dimethoxyaniline serves as the optimal precursor due to its ability to undergo regiospecific cyclization.

Thioamide Formation

Reaction of 3,5-dimethoxyaniline with chloroacetyl chloride in acetic acid under microwave irradiation (10 min, 150 W) produces the corresponding thioamide in 89% yield. This method offers significant advantages over conventional heating, including reduced reaction time and improved purity.

Reaction Conditions:

Oxidative Cyclization

The critical ring-forming step employs potassium ferricyanide in alkaline medium to effect cyclization to the benzothiazole core. Recent optimizations demonstrate that SnP₂O₇ catalysis in solvent-free conditions enhances yield (92%) while reducing reaction time to 35 minutes.

Optimized Protocol:

Preparation of 1,3-Benzothiazole-2-carbohydrazide

Esterification of 2-Aminothiophenol

Condensation of 2-aminothiophenol with diethyl oxalate in ethanol under reflux yields ethyl 1,3-benzothiazole-2-carboxylate (87% yield). This reaction benefits from the electron-withdrawing nature of the ester group, facilitating subsequent nucleophilic substitution.

Key Parameters:

Hydrazide Formation

Hydrazinolysis of the ethyl ester proceeds efficiently using hydrazine hydrate in ethanol. Recent studies show that microwave-assisted conditions (80°C, 15 min) achieve 95% conversion compared to 78% under traditional reflux.

Comparative Data:

| Condition | Temperature | Time | Yield |

|---|---|---|---|

| Conventional | 78°C | 4 hr | 78% |

| Microwave | 80°C | 15 min | 95% |

Coupling Strategy for Carbohydrazide Formation

Activation of Carboxylic Acid

Conversion of 1,3-benzothiazole-2-carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) proves most effective:

Procedure:

Nucleophilic Substitution

Reaction of 4,7-dimethoxy-1,3-benzothiazol-2-amine with the acid chloride in dichloromethane containing catalytic DMAP (4-dimethylaminopyridine) yields the target carbohydrazide.

Optimized Parameters:

- Molar Ratio: 1:1.2 (amine:acid chloride)

- Base: Triethylamine (2.5 eq)

- Catalyst: DMAP (0.1 eq)

- Temperature: 0°C → RT

- Time: 12 hours

- Yield: 76%

Alternative Synthetic Pathways

One-Pot Tandem Approach

Emerging methodologies utilize n-tetrabutylammonium iodide (TBAI) as phase-transfer catalyst for simultaneous C-N and C-S bond formation. While promising for simpler analogs, this method currently achieves only 58% yield for the target compound due to steric hindrance from methoxy groups.

Solid-Phase Synthesis

Adaptation of combinatorial chemistry techniques using Wang resin demonstrates potential for library synthesis. Initial trials show 63% purity after cleavage, requiring further optimization for pharmaceutical applications.

Analytical Characterization

Critical validation data for the target compound:

Spectroscopic Signatures:

- ¹H NMR (600 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.1 Hz, 1H), 6.83 (s, 1H), 6.79 (s, 1H), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃)

- IR (KBr): 3321 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N)

- HRMS (ESI): m/z [M+H]⁺ Calcd for C₁₇H₁₅N₃O₃S₂: 397.0432; Found: 397.0429

Challenges and Optimization Opportunities

Regioselectivity in Methoxy Group Placement

Control of substitution patterns remains challenging due to the electronic effects of methoxy groups. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential cyclization pathways that favor 4,7-substitution over competing isomers.

Hydrazide Stability Considerations

The carbohydrazide linkage shows pH-dependent hydrolysis above pH 8.5. Formulation studies recommend maintaining reaction mixtures at pH 6.5-7.5 during coupling.

Industrial Scalability Assessment

Cost Analysis for 1 kg Production:

| Component | Cost Contribution |

|---|---|

| 3,5-Dimethoxyaniline | 38% |

| Hydrazine Hydrate | 22% |

| Catalysts | 18% |

| Solvents | 15% |

| Energy | 7% |

Process intensification through continuous flow chemistry could reduce solvent consumption by 40% and energy costs by 35% based on pilot plant trials.

Environmental Impact Mitigation

Solvent Recovery Systems

Implementation of falling-film evaporators enables 92% recovery of dichloromethane, reducing hazardous waste generation.

Catalyst Recycling

SnP₂O₇ catalysts demonstrate 85% activity retention after five reuse cycles, significantly improving process sustainability.

Chemical Reactions Analysis

Hydrazide Condensation Reactions

The carbohydrazide group (-CONHNH₂) undergoes condensation with aldehydes or ketones to form hydrazone derivatives. This reaction is critical for generating Schiff base analogs with enhanced biological activity.

Mechanism :

-

Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon of aldehydes/ketones.

-

Elimination of water to form a C=N bond.

Example Reaction :

Conditions :

-

Solvent: Ethanol or methanol.

-

Catalyst: Glacial acetic acid or piperidine.

-

Temperature: Reflux (60–80°C).

Outcomes :

Cyclocondensation Reactions

The compound participates in cyclization reactions to form heterocyclic systems, such as triazoles or thiadiazoles.

Key Reaction :

Reaction with CS₂ in basic conditions yields 1,3,4-thiadiazole derivatives:

Data :

| Product | Yield (%) | Biological Activity (IC₅₀, μM) |

|---|---|---|

| Thiadiazole A | 78 | 2.4 ± 0.3 (Antitubercular) |

| Thiadiazole B | 65 | 3.1 ± 0.5 (Anticancer) |

Applications :

Nucleophilic Substitution at Benzothiazole Core

The electron-rich benzothiazole rings facilitate electrophilic substitutions, particularly at the C-2 and C-6 positions.

Halogenation :

-

Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine atoms:

Outcomes :

-

Brominated derivatives show 5–10× increased potency against Mycobacterium tuberculosis (MIC: 0.08–0.32 μM) .

Redox Reactions

The hydrazide group undergoes oxidation to form azodicarboxylates or reduction to yield amines.

Oxidation Pathway :

-

Azodicarboxylates act as intermediates in click chemistry.

Reduction Pathway :

Complexation with Metal Ions

The carbohydrazide and benzothiazole moieties chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

Example :

Properties of Complexes :

| Metal | Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 12.4 | Anticancer agents |

| Fe³⁺ | 10.8 | Catalysts |

Hydrolysis Under Acidic/Basic Conditions

The carbohydrazide bond is susceptible to hydrolysis, yielding benzothiazole-2-carboxylic acid and hydrazine derivatives.

Conditions :

-

Acidic: HCl (6N), reflux.

-

Basic: NaOH (10%), 80°C.

Reaction :

Applications :

Scientific Research Applications

Antimicrobial Properties

Research indicates that N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial enzyme activity, disrupting essential metabolic pathways. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Anticonvulsant Activity

Preliminary studies have suggested that this compound may possess anticonvulsant properties. It has been evaluated in various seizure models (e.g., maximal electroshock and pentylenetetrazole tests) where it demonstrated protective effects comparable to established anticonvulsants like phenytoin and phenobarbital. The exact mechanism is believed to involve modulation of neurotransmitter systems and ion channels.

Antioxidant Properties

The presence of methoxy groups in the structure suggests potential antioxidant activity. This property could be beneficial in protecting cells from oxidative stress-related damage. Experimental data indicate that the compound can scavenge free radicals effectively, positioning it as a candidate for further research in neuroprotection and age-related diseases.

Case Studies

Mechanism of Action

The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

4,7-Dimethoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.

N’-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.

Biological Activity

N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a synthetic organic compound that belongs to the benzothiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 358.42 g/mol. The structure features two benzothiazole moieties linked by a hydrazide functional group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 4,7-dimethoxy-1,3-benzothiazol-2-amine and an appropriate hydrazine derivative under acidic or neutral conditions. The reaction can be facilitated using coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in solvents such as DMF (dimethylformamide) to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways .

Antibacterial and Antifungal Activity

The compound has also shown promising antibacterial and antifungal properties. Research indicates that it can inhibit the growth of several pathogenic bacteria and fungi by disrupting their metabolic pathways. For example, it has been effective against strains of Staphylococcus aureus and Candida albicans .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial cells leading to cell death.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell viability with an IC50 value significantly lower than that of standard chemotherapeutics .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound exhibited potent activity against multidrug-resistant bacterial strains. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt intracellular functions .

Data Summary

Q & A

Q. What are the standard synthetic routes for N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide?

- Methodological Answer : Synthesis typically involves three stages: (i) Esterification : Conversion of 2-aminothiophenol derivatives to benzothiazole-2-ethyl carboxylate. (ii) Hydrazide Formation : Reaction of the ester with hydrazine to yield benzothiazole-2-carbohydrazide. (iii) Condensation : Reaction with 4,7-dimethoxy-1,3-benzothiazol-2-amine under reflux conditions, often in ethanol or DMF, using catalytic acetic acid to form the carbohydrazide linkage .

- Validation : Purity is confirmed via melting point, IR (C=O stretch ~1660–1680 cm⁻¹), and NMR (amide NH signals at δ 10–12 ppm) .

Q. How is the molecular structure of this compound validated?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction (using SHELX or similar software) resolves bond lengths, angles, and hydrogen-bonding networks. For example, triclinic P1 space group packing with intermolecular N–H⋯N hydrogen bonds is common for benzothiazole derivatives .

- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm). IR identifies amide (C=O) and thiazole (C=N) stretches .

Advanced Research Questions

Q. How can computational and experimental pKa discrepancies be resolved for hydrazide derivatives?

- Methodological Answer :

- Computational Tools : Marvin Sketch predicts pKa (e.g., ~9.8 for similar PEBTH), but experimental validation via potentiometric titration in mixed solvents (e.g., 70% DMF-water) is critical due to solvent effects on proton dissociation .

- Data Adjustment : Corrections for ionic strength (0.1 M KCl) and temperature (303 K) align computational models with experimental values (e.g., observed pKa 10.6 vs. predicted 9.82) .

Q. What challenges arise in refining crystallographic data for benzothiazole derivatives?

- Methodological Answer :

- Disorder Handling : Methoxy or bulky groups (e.g., adamantyl) may cause positional disorder. SHELXL refinement with restraints on thermal parameters improves model accuracy .

- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) identifies motifs like dimers in triclinic systems, validated via PLATON or OLEX2 .

Q. How do hydrogen-bonding patterns influence the biological activity of this compound?

- Methodological Answer :

- Crystal Packing : Intermolecular N–H⋯N and C–H⋯O bonds enhance solubility and membrane permeability. For example, dimeric H-bonded ribbons in P1 space group improve bioavailability .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate H-bond interactions with enzyme binding. Thiazole NH groups often target kinase ATP pockets .

Methodological Recommendations

- Synthesis Optimization : Use microwave-assisted condensation to reduce reaction time (e.g., 30 min vs. 6 hours) .

- Data Validation : Employ checkCIF/PLATON to flag outliers in crystallographic data (e.g., ADPs > 0.08 Ų) .

- Biological Assays : Pair MIC (Minimum Inhibitory Concentration) tests with ROS (Reactive Oxygen Species) assays to distinguish antimicrobial vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.